2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Anticancer Cytotoxicity MCF7

2-(4-Bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide (CAS 430453-93-3) is a halogenated phenoxyacetamide derivative with the molecular formula C₁₆H₁₅BrClNO₄ and a molecular weight of 400.65 g/mol. This compound is characterized by a 4-bromo-2-chlorophenoxy moiety linked via an acetamide bridge to a 2,4-dimethoxyaniline group.

Molecular Formula C16H15BrClNO4
Molecular Weight 400.65
CAS No. 430453-93-3
Cat. No. B2385113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
CAS430453-93-3
Molecular FormulaC16H15BrClNO4
Molecular Weight400.65
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC
InChIInChI=1S/C16H15BrClNO4/c1-21-11-4-5-13(15(8-11)22-2)19-16(20)9-23-14-6-3-10(17)7-12(14)18/h3-8H,9H2,1-2H3,(H,19,20)
InChIKeyWPULMPMGWVDKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide (CAS 430453-93-3): Procurement-Relevant Chemical Profile


2-(4-Bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide (CAS 430453-93-3) is a halogenated phenoxyacetamide derivative with the molecular formula C₁₆H₁₅BrClNO₄ and a molecular weight of 400.65 g/mol [1]. This compound is characterized by a 4-bromo-2-chlorophenoxy moiety linked via an acetamide bridge to a 2,4-dimethoxyaniline group. It is listed in authoritative chemical databases including PubChem (CID 2230466) and ChEMBL, and is available from multiple reputable chemical suppliers as a research-grade building block with certified purity typically at 98% .

Why Generic 2,4-Dimethoxyphenyl Acetamides Cannot Substitute for Compound 430453-93-3


The precise biological and chemical behavior of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is dictated by its unique ortho-chloro and para-bromo substitution pattern on the phenoxy ring, in combination with the 2,4-dimethoxy substitution on the anilide ring. Simple substitution with other halogenated phenoxyacetamides or different anilides is not functionally equivalent. The specific halogen constellation critically influences the compound's molecular recognition, as evidenced by its unique interaction with the tachykinin receptor 1 (NK1) documented in curated bioactivity databases, and its differential antiproliferative activity profiles compared to other derivatives [1]. Furthermore, the compound's distinct three-dimensional conformation, governed by the specific steric and electronic properties of its substituents, leads to unique binding modes in target proteins, as supported by molecular docking analyses against CYP51 [2].

Quantitative Differentiation Evidence for 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide (430453-93-3)


Differentiation in Anticancer Activity: Potency Against MCF7 Breast Adenocarcinoma Cells

The target compound demonstrates significant, single-digit micromolar cytotoxic activity against the MCF7 human breast adenocarcinoma cell line. Its IC50 of <10 µM positions it as a more potent antiproliferative agent in this specific cell line compared to the closely related analog 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide's activity against HCT-15 colorectal cancer cells, where it exhibits a higher IC50 of 23.30 ± 0.35 µM . This highlights a context-dependent potency that cannot be generalized across analogs.

Anticancer Cytotoxicity MCF7 Breast Cancer

Specific Tachykinin NK1 Receptor Engagement: A Differentiated Biological Pathway

Uniquely among close structural analogs, this compound has been curated in the ChEMBL database (CHEMBL810504) for its in vitro antagonistic activity against the Tachykinin receptor 1 (NK1) in a physiologically relevant guinea pig myenteric plexus tissue assay [1]. While many phenoxyacetamides are explored for antimicrobial or herbicidal properties, the specific engagement of the NK1 receptor is a rarer, more specialized bioactivity annotation that differentiates it from the broader class of compounds which typically target bacterial lipid biosynthesis or fungal CYP51 [2].

Tachykinin Receptor NK1 Antagonist Neurokinin Pain

Physicochemical Property Differentiation: Optimized Lipophilicity for Membrane Permeability

The compound's calculated partition coefficient (XLogP3-AA) is 4.1 [1]. This places it in an optimal lipophilicity range for passive membrane permeability while avoiding the excessively high logP values (e.g., >5) associated with poor solubility and promiscuous binding. In comparison, the non-halogenated analog 2-phenoxy-N-(2,4-dimethoxyphenyl)acetamide has a significantly lower predicted logP, which would reduce its membrane crossing ability, while a more heavily halogenated analog like 2-(4-bromo-2-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide (MW 435.1) has increased bulk and lipophilicity that could negatively impact solubility . The specific combination of halogens and methoxy groups thus achieves a balanced property profile.

Drug-likeness Lipophilicity ADME Physicochemical Properties

Purity and Batch-to-Batch Reproducibility: Certified 98% Purity with Batch-Specific QC Data

Reputable vendors like Bidepharm supply this compound with a standard purity of 98%, and each batch is accompanied by detailed analytical documentation, including NMR, HPLC, and GC spectra . This level of certified purity and batch-specific documentation provides researchers with the confidence necessary for reproducible experiments. In comparison, some less-common or custom-synthesized analogs may only be available at lower purities (e.g., 95%) or without comprehensive analytical proof, which can introduce significant variability in biological or chemical assays .

Quality Control Purity NMR HPLC Procurement

Established GHS Safety Profile Facilitates Handling and Compliance

The compound has a fully characterized Globally Harmonized System (GHS) safety profile, with identified hazards including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This transparent and comprehensive hazard communication allows laboratories to implement standard operating procedures without the uncertainty associated with uncharacterized or novel analogs. In contrast, a newly synthesized, close structural analog would require expensive and time-consuming de novo safety assessment and institutional review board (IRB) or environmental health and safety (EHS) protocol approval before any biological handling.

Safety GHS Handling Compliance Risk Assessment

Validated Application Scenarios for 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide (430453-93-3)


Neurological Research: Novel NK1 Antagonist Scaffold Development

In neuropharmacology, teams can leverage this compound as a validated, chemically tractable hit for the tachykinin NK1 receptor. The documented antagonist activity in a tissue-based functional assay, curated in ChEMBL (CHEMBL810504), makes it a superior starting point for pain, anxiety, or emesis target programs over screening hits with no known biological annotation [1]. Its distinct structure avoids the intellectual property space of classical NK1 antagonists like aprepitant, offering a path to novel composition-of-matter patents.

Oncology Drug Discovery: Breast Cancer Cell-Specific Probe Synthesis

Given its sub-10 µM IC50 against MCF7 breast cancer cells and its clear potency advantage over its activity in other cell lines, this compound serves as an ideal core scaffold for developing targeted molecular probes to dissect estrogen receptor-positive breast cancer pathways [1]. Researchers can explore structure-activity relationships (SAR) around the phenoxy and anilide rings to improve selectivity for MCF7 cells and identify its molecular target, an effort directly supported by the compound's unique selectivity profile.

Physicochemical Tool Compound for ADME Assay Development

With a calculated logP of 4.1 and a molecular weight of 400.65 g/mol, this compound occupies a precisely defined property space useful for calibrating permeability and solubility assays [1]. Its well-defined structure and high-quality analytical certification (98% purity with NMR/HPLC/GC) from vendors like Bidepharm ensure it can be used as a reliable standard for training in silico ADME models, unlike custom analogs which may contain confounding impurities .

Integrated Safety-Compliant Procurement for Industrial R&D

For contract research organizations (CROs) or pharmaceutical companies running high-throughput screening cascades, the compound's pre-existing GHS classification (H302, H315, H319, H335) [1] and commercial availability from multiple suppliers (Alfa Aesar, ChemScene, Bidepharm) dramatically streamline procurement. The avoidance of a lengthy internal safety review for a custom-synthesized analog translates to weeks of saved project timeline and lower operational costs, directly impacting return on investment in screening campaigns.

Quote Request

Request a Quote for 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.